molecular formula C6H6N3NaO2 B6262875 sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate CAS No. 2172615-50-6

sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate

Cat. No.: B6262875
CAS No.: 2172615-50-6
M. Wt: 175.1
InChI Key:
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Description

Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is an organic compound that features a triazole ring, a methyl group, and a sodium salt of a carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an alkyne reacts with an azide under copper(I) catalysis to form the 1,2,3-triazole ring.

    Esterification and Saponification: The intermediate product is then esterified to form the methyl ester, followed by saponification to yield the sodium salt of the carboxylate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate can undergo oxidation reactions, particularly at the methyl group or the triazole ring.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoate moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups into the triazole ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry, a method for quickly and reliably joining small units together.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive triazole ring. It can also serve as a probe in biochemical assays.

Medicine

Medically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and bioactivity.

Industry

Industrially, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate involves its interaction with molecular targets through the triazole ring. This ring can form stable complexes with metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions. These properties enable it to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2E)-2-methyl-3-(1H-1,2,4-triazol-1-yl)prop-2-enoate: Similar structure but with a different triazole isomer.

    Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-4-yl)prop-2-enoate: Another positional isomer of the triazole ring.

    Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-5-yl)prop-2-enoate: Yet another isomer with the triazole ring in a different position.

Uniqueness

Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2172615-50-6

Molecular Formula

C6H6N3NaO2

Molecular Weight

175.1

Purity

95

Origin of Product

United States

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